molecular formula C17H14ClN3O3 B2562739 4-((2-chlorobenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one CAS No. 850189-09-2

4-((2-chlorobenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one

Cat. No.: B2562739
CAS No.: 850189-09-2
M. Wt: 343.77
InChI Key: BQGCFSSXMZOANL-UHFFFAOYSA-N
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Description

4-((2-chlorobenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique quinoline structure, which is substituted with a 2-chlorobenzylamino group, a methyl group, and a nitro group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-chlorobenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Alkylation: The methyl group is introduced via alkylation reactions, often using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.

    Amination: The 2-chlorobenzylamino group is introduced through nucleophilic substitution reactions, where 2-chlorobenzylamine reacts with the quinoline derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((2-chlorobenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chlorine atom in the 2-chlorobenzylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Amino derivatives: Formed through reduction of the nitro group.

    Substituted derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

4-((2-chlorobenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((2-chlorobenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating enzyme activity.

    Interacting with DNA: Affecting DNA replication and transcription processes.

    Modulating cellular signaling pathways: Influencing cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-((2-chlorobenzyl)amino)phenylacetic acid: Shares the 2-chlorobenzylamino group but differs in the core structure.

    4-bromo-2-((2-chlorobenzyl)pyrrolidin-1-yl)carbonyl)aniline: Contains a similar 2-chlorobenzyl group but has different substituents and core structure.

Uniqueness

4-((2-chlorobenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one is unique due to its specific combination of functional groups and the quinoline core, which imparts distinct chemical properties and biological activities compared to similar compounds.

Properties

IUPAC Name

4-[(2-chlorophenyl)methylamino]-1-methyl-3-nitroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c1-20-14-9-5-3-7-12(14)15(16(17(20)22)21(23)24)19-10-11-6-2-4-8-13(11)18/h2-9,19H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGCFSSXMZOANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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